molecular formula C20H19N3O5S B11345913 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11345913
M. Wt: 413.4 g/mol
InChI Key: URGJRLMSVFYSEO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrophenoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic substitution reaction involving a nitrophenol derivative and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C20H19N3O5S/c1-27-17-6-2-14(3-7-17)20-22-15(13-29-20)10-11-21-19(24)12-28-18-8-4-16(5-9-18)23(25)26/h2-9,13H,10-12H2,1H3,(H,21,24)

InChI Key

URGJRLMSVFYSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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